6-(4-aminophenyl)-2H-pyridazin-3-one is a chemical compound characterized by its pyridazine ring structure and an amino group attached to a phenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
The compound can be synthesized through various chemical reactions involving pyridazine derivatives and amines. Its structure has been analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its molecular composition and arrangement.
6-(4-aminophenyl)-2H-pyridazin-3-one belongs to the class of heterocyclic compounds, specifically pyridazines. It is categorized under organic compounds due to its carbon-based structure and is often studied in the context of pharmaceuticals.
The synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one typically involves the following methods:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like chromatography are often employed for purification.
The molecular formula for 6-(4-aminophenyl)-2H-pyridazin-3-one is . Its structure features:
6-(4-aminophenyl)-2H-pyridazin-3-one can undergo various chemical reactions, including:
Reactions typically require specific reagents and conditions (e.g., catalysts or solvents) to promote desired pathways while minimizing side reactions.
The biological activity of 6-(4-aminophenyl)-2H-pyridazin-3-one is thought to involve:
Studies have shown that derivatives of this compound exhibit varying degrees of potency against different biological targets, suggesting a need for further research into structure-activity relationships.
6-(4-aminophenyl)-2H-pyridazin-3-one has potential applications in:
This compound's unique structure and properties make it a valuable candidate for further investigation in medicinal chemistry and related fields.
The foundational synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one was first achieved through the cyclocondensation of γ-keto acids with hydrazine derivatives. This approach, documented in early patents, involved the reaction of 4-(4-aminophenyl)-4-oxobutanoic acid (1) with methylhydrazine in refluxing ethanol to yield 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone (2) as a key intermediate [1] [4]. The dihydropyridazinone could subsequently be dehydrogenated to yield the fully aromatic pyridazinone core. This synthetic route demonstrated remarkable versatility, accommodating various N-2 substituents through the selection of substituted hydrazines, though methylhydrazine remained preferred for optimal yield (typically 70-85%) and crystallinity [1] [7].
Structural confirmation of this novel chemotype relied heavily on advanced spectroscopic techniques. Infrared spectroscopy consistently revealed characteristic absorptions for the carbonyl group (C=O stretch) within the pyridazinone ring at 1660-1680 cm⁻¹ and the primary amine (NH₂) at 3350-3480 cm⁻¹ [4]. Nuclear Magnetic Resonance (NMR) spectroscopy provided definitive assignment of the core structure: ¹H-NMR spectra displayed distinctive signals for the aniline protons (δ 6.50-6.70 ppm for ortho-H, δ 7.45-7.65 ppm for meta-H relative to the amine), pyridazinone H-4 (δ ~7.85 ppm), and H-5 (δ ~8.20 ppm) [1] [8]. ¹³C-NMR further confirmed the structure with signals corresponding to the carbonyl carbon (δ ~160 ppm), ring carbons adjacent to nitrogen, and the aromatic carbons of the aminophenyl group. Crucially, X-ray crystallographic analysis of derivatives unequivocally established the planar conformation of the molecule and the para-orientation of the aminophenyl substituent relative to the pyridazinone nitrogen, confirming the regiochemistry initially proposed from synthetic pathways [1] [4]. Modifications focused heavily on protecting the amine group during synthesis, with acetylation being a common strategy to prevent undesirable side reactions during cyclization [4].
Table 1: Key Synthetic Methods for 6-(4-Aminophenyl)-2H-pyridazin-3-one and Derivatives
Starting Material | Reagent/Conditions | Product | Key Structural Feature | Yield Range |
---|---|---|---|---|
4-(4-Aminophenyl)-4-oxobutanoic acid (1) | Methylhydrazine / Ethanol, Reflux | 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone (2) | Dihydropyridazinone (N-2 methyl) | 70-85% |
Compound (2) | Dehydrogenation Agents (e.g., Br₂/AcOH, DDQ, Pd/C) | 2-Methyl-6-(4-aminophenyl)-2H-pyridazin-3-one | Aromatic Pyridazinone (N-2 methyl) | 60-75% |
4-(4-Acetamidophenyl)-4-oxobutanoic acid | Hydrazine Hydrate / Ethanol, Reflux | 6-(4-Aminophenyl)-2H-pyridazin-3-one (after deprotection) | Aromatic Pyridazinone (N-2 H) | 65-80%* |
6-(4-Aminophenyl)-2H-pyridazin-3-one | Aroyl Chlorides / Base, CH₂Cl₂ or DMF | 6-(4-(Aroylamino)phenyl)-2H-pyridazin-3-ones | Amide Derivatives | 50-90% |
6-(4-Aminophenyl)-2H-pyridazin-3-one | Aromatic Aldehydes / Ethanol, Reflux | Schiff Base Derivatives (Ar-CH=N-Ar) | Imine Derivatives | 70-95% |
Note: Yield indicated includes deprotection step. DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. [1] [4] [7]
The pharmacological exploration of 6-(4-aminophenyl)-2H-pyridazin-3-one derivatives began earnestly with the discovery of their cardiotonic activity. Early studies, particularly those stemming from patent literature, identified these compounds as potent inhibitors of cyclic nucleotide phosphodiesterases (PDEs), specifically the PDE-III isoenzyme [1] [7]. This inhibition elevates intracellular cyclic AMP (cAMP) levels in cardiac tissue, resulting in positive inotropic effects (increased force of myocardial contraction) and vasodilation, positioning them as potential therapeutic agents for congestive heart failure. This discovery marked a significant shift from viewing pyridazinones primarily as chemical curiosities or agrochemicals to recognizing their potential as cardiovascular drug candidates [7].
Research subsequently expanded into the central nervous system (CNS), where structural optimization yielded significant milestones. Incorporating the 6-(4-aminophenyl)pyridazinone moiety into multifunctional ligands designed to target Alzheimer's disease pathology proved highly fruitful. Derivatives like 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-ones emerged as potent, balanced multifunctional agents [3]. These compounds exhibited:
The antimicrobial potential of derivatives incorporating the 6-(4-aminophenyl)pyridazinone scaffold was another major milestone. Functionalization, particularly via Schiff base formation (condensation with aromatic aldehydes) or conversion to selenadiazole/thiadiazole fused systems, yielded compounds with broad-spectrum activity. Schiff base derivatives (e.g., 8b, 8c, 8e, 8i) demonstrated significant growth inhibition against pathogenic bacteria including Staphylococcus aureus and Bacillus subtilis, and fungi like Candida albicans (MIC values often ranging from 25-100 μg/mL), outperforming simpler aminophenylpyridazinones [4]. The bioisosteric relationship between the pyridazinone ring and 1,3,4-thiadiazole (both are six π-electron, planar, nitrogen-rich heterocycles) further fueled the design of hybrid molecules with enhanced activity and potentially improved pharmacokinetic properties [5].
Further milestones highlighted the scaffold's versatility in targeting diverse therapeutic areas:
Table 2: Key Pharmacological Milestones of 6-(4-Aminophenyl)pyridazin-3-one Derivatives
Therapeutic Area | Key Derivative/Modification | Primary Biological Activity/Target | Significant Finding/Outcome | Source |
---|---|---|---|---|
Cardiovascular | 2-Alkyl-6-aryl-4,5-dihydropyridazin-3-ones | PDE-III Inhibition | Potent positive inotropic and vasodilatory effects; CHF candidate leads | [1] [7] |
Alzheimer's Disease | 2-Aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-ones | Dual AChE Inhibitor (CAS/PAS), Aβ Anti-aggregation, Metal Chelation | Balanced multifunctional activity; nanomolar AChE IC₅₀; reduced Aβ fibrils | [3] |
Antimicrobial | Schiff Bases (e.g., 8b, 8e, 8i) | Bacterial/Fungal Growth Inhibition | Broad-spectrum activity vs. S. aureus, B. subtilis, C. albicans (MIC 25-100 μg/mL) | [4] |
Anti-inflammatory | 4-Amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-ones (e.g., 13c) | RIPK1 Kinase Inhibition | Blocked TNFα-necroptosis (EC₅₀ 1.06-4.58 nM); Efficacy in SIRS model | [6] |
Kinase Inhibition | Fused Pyridazinone Systems (e.g., Pyrrolopyridazinones) | Various Kinases (e.g., RIPK1) | Validated pyridazinone core as kinase inhibitor scaffold | [6] [7] |
Material Science | 6-Acryloxypyridazin-3(2H)-ones | Polymer Monomers | Exhibited typical acrylic ester polymerization behavior | [2] |
Note: CHF = Congestive Heart Failure; CAS = Catalytic Anionic Site; PAS = Peripheral Anionic Site; SIRS = Systemic Inflammatory Response Syndrome.
The enduring pharmacological significance of the 6-(4-aminophenyl)-2H-pyridazin-3-one scaffold stems from its inherent synthetic flexibility. The nucleophilic primary amine group serves as a crucial handle for derivatization (amide formation, Schiff base synthesis, conversion to heterocycles like selenadiazoles), while modifications on the pyridazinone ring nitrogen (N-2) or through fusion with other heterocycles enable fine-tuning of physicochemical and pharmacological properties to target diverse diseases and biological pathways [1] [3] [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0